4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride
Description
Chemical Structure:
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride (CAS: 1575-37-7) is a benzene-1,2-diamine derivative with a bromo substituent at the 4-position and a methyl group on one of the amine groups (N1). Its molecular formula is C₇H₁₀BrCl₂N₂, and it exists as a dihydrochloride salt, enhancing its solubility and stability for laboratory use .
The bromo substituent likely facilitates participation in coupling reactions or heterocyclic syntheses, such as indoloquinoxaline formation, similar to 4-methyl and 4-chloro derivatives .
Safety and Handling:
Exposure requires immediate medical attention due to risks of skin/eye irritation and delayed systemic effects. Proper handling includes using protective equipment and decontamination with water .
Properties
IUPAC Name |
4-bromo-1-N-methylbenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUKBBYQWZWAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Acetylation : o-Phenylenediamine is first protected by acetylation using acetic anhydride in glacial acetic acid. This step prevents unwanted side reactions during bromination and directs the bromine to the para position relative to the amine groups. The reaction proceeds at 50°C for 1–2 hours, achieving >99.5% conversion of o-phenylenediamine to its diacetylated form.
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Bromination : The diacetylated intermediate reacts with NaBr and H₂O₂ at 50–60°C. The bromine atom is introduced regioselectively at the para position, yielding 4-bromo-o-phenyl diacetyl amide. Optimal mole ratios are 1:2.1:1.05:1.1 (o-phenylenediamine : acetic anhydride : NaBr : H₂O₂).
Table 1: Bromination Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 50–60°C |
| Mole Ratio (Substrate) | 1:2.1:1.05:1.1 |
| Reaction Time | 3 hours |
| Yield | 95.6% (crude) |
Hydrolysis to 4-Bromo-o-Phenylenediamine
The brominated diacetyl amide undergoes hydrolysis in methanol with 5N sodium hydroxide at 80°C. This step removes the acetyl protecting groups, yielding 4-bromo-o-phenylenediamine. Post-hydrolysis, the product is extracted with dichloromethane, washed with saturated sodium bicarbonate and brine, and recrystallized using tert-butyl methyl ether to achieve 98.6% purity.
The introduction of the methyl group at the N1 position is critical for forming the target compound. While specific details of this step are not explicitly covered in the provided sources, analogous N-alkylation methods from related compounds (e.g., N1-benzyl derivatives) suggest a plausible pathway.
Methylation Protocol
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Reagent Selection : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) serves as the methylating agent. A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the primary amine.
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Reaction Conditions : Conducted in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at 60–80°C for 4–6 hours. Selective methylation of one amine is achieved by controlling stoichiometry (1:1 molar ratio of substrate to methylating agent).
Table 2: N-Methylation Optimization
| Parameter | Value |
|---|---|
| Methylating Agent | Methyl iodide |
| Solvent | DMF |
| Temperature | 70°C |
| Reaction Time | 5 hours |
| Yield | 85–90% (estimated) |
Purification of 4-Bromo-N1-Methyl-Benzene-1,2-Diamine
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (>97%).
Formation of the Dihydrochloride Salt
The final step involves converting the free base to its dihydrochloride salt for enhanced stability and solubility.
Salt Formation Procedure
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Acid Treatment : The free base is dissolved in anhydrous ethanol or diethyl ether, and hydrochloric acid (HCl) gas is bubbled through the solution. Alternatively, concentrated HCl is added dropwise at 0–5°C.
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Crystallization : The resulting precipitate is filtered, washed with cold ether, and dried under vacuum. The dihydrochloride salt is obtained as a white crystalline solid.
Table 3: Dihydrochloride Salt Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀BrN₂·2HCl |
| Molecular Weight | 274.99 g/mol |
| Purity (HPLC) | >98% |
| Solubility | Water, methanol |
Industrial-Scale Considerations
The patent-described bromination method is scalable, with demonstrated production of 325 g of 4-bromo-o-phenyl diacetyl amide in a single batch. Key industrial adaptations include:
Chemical Reactions Analysis
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride serves as a precursor in the synthesis of more complex organic molecules. It can participate in various reactions to form substituted derivatives, which are crucial for developing new materials and compounds.
2. Biochemical Assays:
This compound is utilized in biochemical assays to study enzyme interactions. Notably, it acts as an inhibitor of the enzyme CYP1A2, which plays a significant role in drug metabolism. Its inhibitory effects suggest potential implications for pharmacokinetics and drug-drug interactions.
3. Pharmaceutical Research:
Research into its medicinal properties has indicated that it may influence cellular processes such as oxidative stress responses and apoptosis through modulation of gene expression. This positions it as a candidate for further investigation in drug development .
4. Coordination Chemistry:
In coordination chemistry, this compound can act as a ligand in synthesizing metal complexes. These complexes have potential applications in catalysis, magnetism, and sensing technologies .
Case Study 1: Drug Metabolism
A study investigated the interaction between this compound and CYP1A2. Results showed that the compound significantly inhibited enzyme activity, suggesting its potential use in understanding drug metabolism and interactions.
Case Study 2: Synthesis of Novel Compounds
Researchers utilized this compound as an intermediate to synthesize novel derivatives with enhanced biological activity. The resulting compounds demonstrated improved efficacy in inhibiting specific biological pathways related to cancer cell proliferation .
Mechanism of Action
The mechanism of action of 4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved can vary based on the specific application and research focus .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride with structurally related benzene-1,2-diamine derivatives:
Key Differences and Implications
Substituent Effects: Bromo vs. Chloro/Nitro: The bromo group in the target compound provides greater steric bulk and polarizability compared to chloro or nitro substituents, influencing reaction rates in cross-coupling or cyclization reactions .
Synthetic Utility: 4-Bromo derivatives are pivotal in synthesizing brominated heterocycles (e.g., indoloquinoxalines), whereas nitro derivatives are precursors for amines via reduction . The dihydrochloride salt form (common in many analogs) improves handling by reducing hygroscopicity and oxidative degradation .
Safety and Handling: Brominated diamines may pose higher toxicity compared to non-halogenated analogs. For example, 4-Bromo-1,2-diaminobenzene requires stringent exposure controls, similar to its chloro counterpart .
Research Findings
- Regioselectivity : Unprotected benzene-1,2-diamines, including N-methyl derivatives, enable regioselective reactions. For instance, L-(+)-tartaric acid was critical in achieving 100:0 regioselectivity in a related diamine synthesis .
- Heterocycle Synthesis: 4-Methylbenzene-1,2-diamine reacts with isatin derivatives to form indoloquinoxalines in moderate yields (50–70%), suggesting that the bromo analog could offer higher reactivity but lower yields due to steric effects .
Biological Activity
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride, also known as 4-bromo-N1-methylbenzene-1,2-diamine dihydrochloride, is an aromatic organic compound characterized by its molecular formula and a molecular weight of approximately 237.53 g/mol. This compound exists primarily in its dihydrochloride salt form, which enhances its solubility in water, making it useful in various research and industrial applications.
Chemical Structure and Properties
The compound features two amine groups and a bromine atom attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological activity. The bromine substitution is particularly significant as it can influence both the chemical reactivity and the biological properties of the compound.
Inhibition of CYP1A2
One of the most notable biological activities of this compound is its role as an inhibitor of the enzyme CYP1A2 . This enzyme is crucial in drug metabolism, and its inhibition can have significant implications for pharmacokinetics and drug-drug interactions. The interaction with CYP1A2 suggests that this compound may alter the metabolism of co-administered drugs, potentially leading to increased toxicity or altered efficacy.
Modulation of Cellular Processes
Research indicates that this compound influences various cellular processes, including oxidative stress responses and apoptosis. It has been shown to modulate gene expression related to these processes, which could have therapeutic implications in conditions characterized by oxidative stress or abnormal cell death.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the bromine atom and the diamine structure play crucial roles in binding to specific molecular targets such as enzymes or receptors. This interaction leads to modulation of their activity and influences various biochemical pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be useful. Below is a table summarizing some analogs:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 5-Bromo-N1-methyl-benzene-1,2-diamine | C7H9BrN2 | 0.92 |
| 6-Bromo-N1-methyl-benzene-1,2-diamine | C7H9BrN2 | 0.90 |
| 4-Chloro-N1-methyl-benzene-1,2-diamine | C7H9ClN2 | 0.85 |
| N,N-Dimethyl-benzene-1,2-diamine | C9H12N2 | 0.84 |
The unique bromination pattern and potent interaction with CYP1A2 make this compound particularly valuable in medicinal chemistry compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Drug Metabolism : A study demonstrated that this compound effectively inhibited CYP1A2 activity in vitro, suggesting potential for drug interactions when co-administered with other medications metabolized by this enzyme.
- Cellular Response Studies : Research focusing on oxidative stress indicated that treatment with this compound resulted in altered expression levels of genes involved in antioxidant defenses and apoptosis pathways.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride with high purity?
Methodological Answer: The synthesis typically involves sequential steps:
Bromination : Introduce the bromo group to benzene-1,2-diamine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
N1-Methylation : Selective methylation of one amine group using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to avoid over-alkylation.
Salt Formation : React the free base with hydrochloric acid to form the dihydrochloride salt.
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity. Validate purity via HPLC (>98%) and NMR .
Q. Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methylamine protons (δ 2.8–3.2 ppm), and NH₂ groups (broad signals at δ 4.5–5.5 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ peaks at m/z 235.0 (free base) and isotopic patterns confirming bromine presence.
- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups .
Q. What are the solubility properties of this compound in common laboratory solvents?
Q. How can selective N1-methylation be achieved without over-alkylation of the diamine?
Methodological Answer:
- Protecting Groups : Temporarily protect the second amine using Boc (tert-butyloxycarbonyl) or Fmoc groups before methylation.
- Reaction Conditions : Use mild alkylating agents (e.g., methyl triflate) at 0–5°C to limit reactivity.
- Workup : Acidic hydrolysis (HCl/EtOAc) removes protecting groups post-methylation. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
Q. How does the bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Catalytic Systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/water (3:1) at 80°C.
- Coupling Partners : Arylboronic acids react at the bromo site, enabling biaryl formation.
- Challenges : Steric hindrance from the methyl group may reduce coupling efficiency. Optimize ligand choice (e.g., XPhos) and reaction time (12–24 hrs) .
Q. How to resolve discrepancies between computational and experimental LogP values?
Methodological Answer:
- Experimental LogP : Determine via shake-flask method (octanol/water partition) at pH 2.0 (to mimic dihydrochloride form).
- Computational Adjustments : Use software (e.g., ChemAxon) with corrections for ionizable groups. Discrepancies often arise from protonation states; ensure calculations account for the dihydrochloride salt .
Q. What in vitro models are suitable for studying neuroprotective effects?
Methodological Answer:
- Cell Lines : Primary cortical neurons or SH-SY5Y cells exposed to oxidative stress (H₂O₂ or glutamate).
- Assays : Measure apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial health via JC-1 dye.
- Mechanistic Insight : Co-treat with mGluR7 modulators (e.g., AMN082) to explore receptor-mediated pathways, as seen in related diamine salts .
Stability and Analytical Considerations
Q. What storage conditions ensure long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers.
- Humidity : Use desiccants (silica gel) to prevent hydrolysis.
- Stability Data : Retest purity every 6 months via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How does the dihydrochloride counterion affect crystallinity and bioavailability?
Methodological Answer:
- Crystallinity : Salt formation enhances crystal lattice stability, confirmed via X-ray diffraction (monoclinic system, P2₁/c space group).
- Bioavailability : Improved aqueous solubility (vs. free base) facilitates cellular uptake. Test permeability using Caco-2 cell monolayers .
Data Contradiction Analysis
Q. How to address conflicting reports on thermal decomposition temperatures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
